molecular formula C11H22O2 B14428932 1-Hydroxyundecan-3-one CAS No. 82353-69-3

1-Hydroxyundecan-3-one

Cat. No.: B14428932
CAS No.: 82353-69-3
M. Wt: 186.29 g/mol
InChI Key: UICMYIKAWAQLAX-UHFFFAOYSA-N
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Description

1-Hydroxyundecan-3-one is an aliphatic hydroxy ketone characterized by an 11-carbon chain (undecane backbone) with a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the third carbon. Its molecular formula is C₁₁H₂₂O₂, and its SMILES representation is CCCCCCCC(=O)CCO .

Structurally, the compound combines hydrophilic (hydroxyl) and hydrophobic (alkyl chain) regions, influencing its solubility and reactivity.

Properties

CAS No.

82353-69-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-hydroxyundecan-3-one

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h12H,2-10H2,1H3

InChI Key

UICMYIKAWAQLAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyundecan-3-one can be synthesized through various methods. One common approach involves the oxidation of 1-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydrolysis of 1-hydroxyundecan-3-one esters under acidic or basic conditions .

Industrial Production Methods: In industrial settings, 1-Hydroxyundecan-3-one is often produced through high-performance liquid chromatography (HPLC) methods. The compound can be isolated and purified from the culture supernatant of genetically modified Escherichia coli expressing the cqsA gene from Vibrio parahaemolyticus .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyundecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxyundecan-3-one has several applications in scientific research:

Mechanism of Action

1-Hydroxyundecan-3-one exerts its effects primarily through quorum sensing. In Vibrio parahaemolyticus, it is produced by the cqsA gene and acts as a signaling molecule. It binds to the CqsS receptor, initiating a cascade of gene expression changes that regulate colony morphology and other behaviors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Hydroxyundecan-3-one with structurally related aliphatic hydroxy ketones, focusing on chain length, functional group positions, and biological relevance:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Natural Source/Application
1-Hydroxyundecan-3-one C₁₁H₂₂O₂ 186.29 Hydroxyl (C1), ketone (C3); moderate hydrophobicity. Found in Cochlospermum tinctorium essential oil (1.8%); potential pharmaceutical applications .
1-Hydroxydecan-3-one C₁₀H₂₀O₂ 172.27 Shorter chain (10 carbons); hydroxyl (C1), ketone (C3). CAS 67633-95-8; used in organic synthesis .
1-Hydroxytetradecan-3-one C₁₄H₂₈O₂ 228.37 Longer chain (14 carbons); higher hydrophobicity. Major component (9.2%) in C. tinctorium oil; possible role in plant defense mechanisms .
1-Hydroxytridecan-3-one C₁₃H₂₆O₂ 214.34 Intermediate chain length; hydroxyl (C1), ketone (C3). Minor constituent (0.2%) in C. tinctorium; less studied compared to longer-chain analogs .
1-Hydroxyheptadecan-3-one C₁₇H₃₄O₂ 270.45 Longest chain (17 carbons); low volatility. Present in C. tinctorium (1.1%); potential industrial applications due to stability .

Key Comparative Insights:

Chain Length and Hydrophobicity :

  • Longer-chain analogs (e.g., 1-Hydroxytetradecan-3-one) exhibit increased hydrophobicity, enhancing their stability in lipid-rich environments. This property may explain their higher abundance in plant essential oils .
  • Shorter chains (e.g., 1-Hydroxydecan-3-one) are more soluble in polar solvents, favoring their use in synthetic chemistry .

Biological Activity: 1-Hydroxyundecan-3-one and its longer-chain derivatives are associated with antimicrobial and anti-inflammatory activities in C. tinctorium. The ketone group’s position (C3) is critical for interacting with microbial enzymes .

Industrial and Pharmaceutical Potential: Longer-chain compounds (e.g., 1-Hydroxyheptadecan-3-one) are explored for stabilizing emulsions in cosmetics, while medium-chain variants like 1-Hydroxyundecan-3-one are studied for drug delivery systems due to balanced solubility .

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